2-(5-Chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-(5-Chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 5-chloro-2-hydroxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-cyanopyridine in the presence of a base, followed by oxidation to form the desired carboxylic acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods such as recrystallization and chromatography may be used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-2-oxophenyl)pyridine-4-carboxylic acid.
Reduction: Formation of 2-(5-Chloro-2-hydroxyphenyl)pyridine-4-methanol.
Substitution: Formation of 2-(5-Amino-2-hydroxyphenyl)pyridine-4-carboxylic acid.
Scientific Research Applications
2-(5-Chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may interact with cellular receptors and signaling pathways, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid: A simpler derivative of pyridinecarboxylic acid without the 5-chloro-2-hydroxyphenyl group.
5-Chloro-2-hydroxypyridine: A related compound with a similar structure but lacking the carboxylic acid group.
4-Pyridinecarboxylic acid: Another isomer of pyridinecarboxylic acid with the carboxylic acid group at the 4-position.
Uniqueness
2-(5-Chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both the 5-chloro-2-hydroxyphenyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H8ClNO3 |
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Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H8ClNO3/c13-8-1-2-11(15)9(6-8)10-5-7(12(16)17)3-4-14-10/h1-6,15H,(H,16,17) |
InChI Key |
SBCUKPPNRMWMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
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